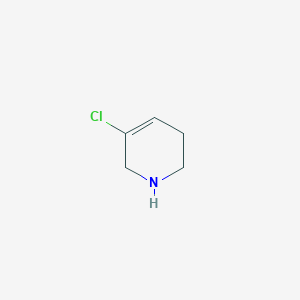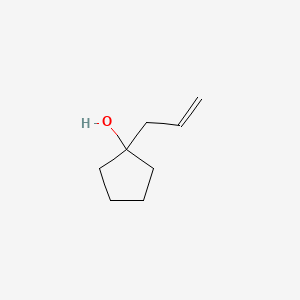
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is an organobromine compound with the molecular formula C9H12Br2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a dimethylpropyl group makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds with high selectivity and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: May be used in the synthesis of biologically active compounds and drug candidates.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atoms and thiophene ring facilitate these reactions by providing reactive sites for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in organic synthesis.
2-Bromo-3-(2-ethylhexyl)thiophene: Used in the synthesis of organic electronic materials.
Propiedades
Fórmula molecular |
C9H12Br2S |
|---|---|
Peso molecular |
312.07 g/mol |
Nombre IUPAC |
3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
Clave InChI |
NWJFPBGAZXULQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CS1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


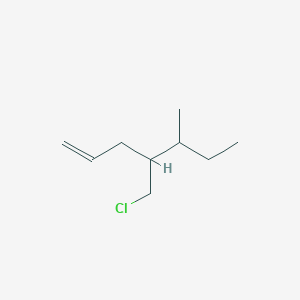
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
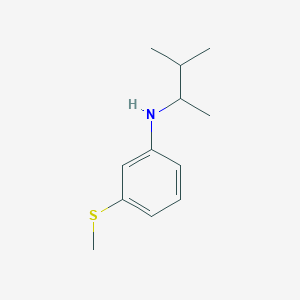
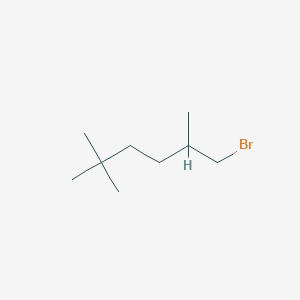
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
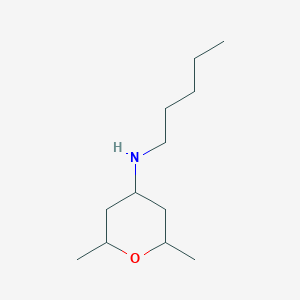

![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
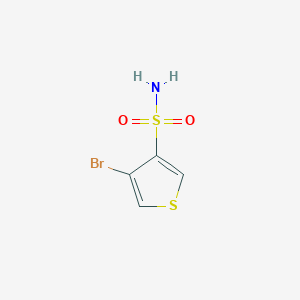
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
